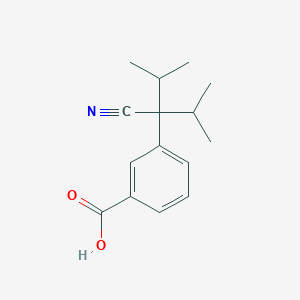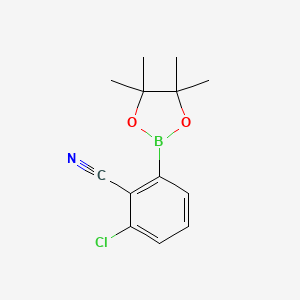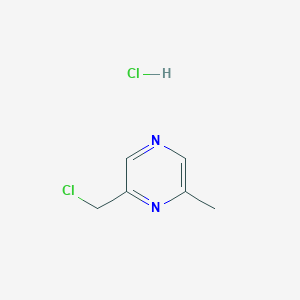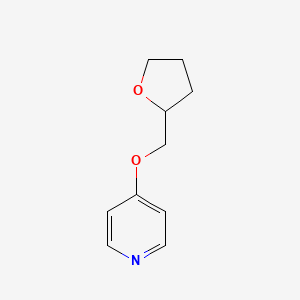
4-(Oxolan-2-ylmethoxy)pyridine
Übersicht
Beschreibung
4-(Oxolan-2-ylmethoxy)pyridine, also known as OMP or 2-Oxomethylpyridine-4-methanol, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(Oxolan-2-ylmethoxy)pyridine is not well understood, but it is believed to involve the interaction of the compound with biological molecules such as enzymes and receptors. 4-(Oxolan-2-ylmethoxy)pyridine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, suggesting that it may have therapeutic potential in these areas.
Biochemische Und Physiologische Effekte
4-(Oxolan-2-ylmethoxy)pyridine has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 4-(Oxolan-2-ylmethoxy)pyridine has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models. In biochemistry, 4-(Oxolan-2-ylmethoxy)pyridine has been used as a fluorescent probe to detect the presence of certain biological molecules, such as amino acids and nucleotides. In materials science, 4-(Oxolan-2-ylmethoxy)pyridine has been shown to exhibit good solubility and stability in organic solvents, making it a promising candidate for use in electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(Oxolan-2-ylmethoxy)pyridine is its versatility, as it can be used in a variety of applications in different fields. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound in a cost-effective manner. However, one limitation of 4-(Oxolan-2-ylmethoxy)pyridine is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-(Oxolan-2-ylmethoxy)pyridine. One area of focus could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest could be the investigation of 4-(Oxolan-2-ylmethoxy)pyridine's potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further research could be done to explore the use of 4-(Oxolan-2-ylmethoxy)pyridine in materials science, such as in the development of organic electronic devices.
Wissenschaftliche Forschungsanwendungen
4-(Oxolan-2-ylmethoxy)pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(Oxolan-2-ylmethoxy)pyridine has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In biochemistry, 4-(Oxolan-2-ylmethoxy)pyridine has been used as a ligand for metal ion coordination and as a fluorescent probe for detecting biological molecules. In materials science, 4-(Oxolan-2-ylmethoxy)pyridine has been explored for its potential use in organic electronics and optoelectronics.
Eigenschaften
IUPAC Name |
4-(oxolan-2-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9/h3-6,10H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIISBLOJVJOKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-2-ylmethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1431334.png)
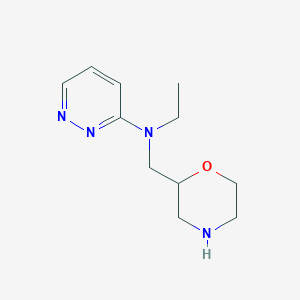
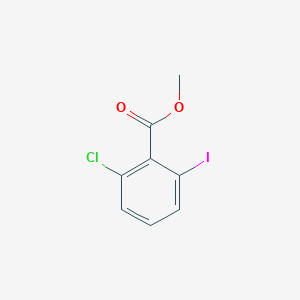
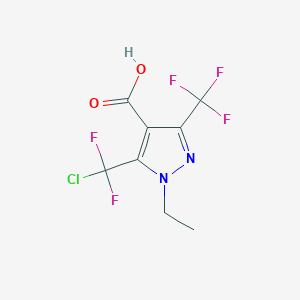
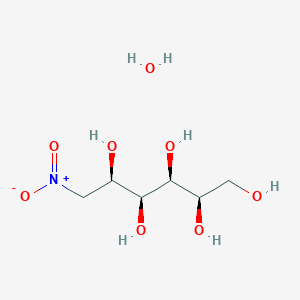
![8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1431346.png)
![4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431347.png)
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B1431348.png)
![8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester](/img/structure/B1431349.png)
